(S)-2-((S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide
Description
The compound (S)-2-((S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide is a structurally complex molecule featuring a dihydroisoquinoline core substituted with 6,7-dimethoxy groups. Attached to this core is a 4-(trifluoromethyl)phenethyl moiety, which enhances lipophilicity and metabolic stability. The N-methyl-2-phenylacetamide side chain introduces stereochemical complexity, with both chiral centers in the (S)-configuration. The trifluoromethyl group, a strong electron-withdrawing substituent, may influence pharmacokinetic properties such as membrane permeability and resistance to oxidative metabolism.
Properties
IUPAC Name |
(2S)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMACHNQISHMDN-IGKIAQTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501104503 | |
| Record name | 2(1H)-Isoquinolineacetamide, 3,4-dihydro-6,7-dimethoxy-N-methyl-α-phenyl-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-, (αS,1S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501104503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055114-67-3 | |
| Record name | 2(1H)-Isoquinolineacetamide, 3,4-dihydro-6,7-dimethoxy-N-methyl-α-phenyl-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-, (αS,1S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055114-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Isoquinolineacetamide, 3,4-dihydro-6,7-dimethoxy-N-methyl-α-phenyl-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-, (αS,1S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501104503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It’s worth noting that compounds containing a trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials.
Mode of Action
It’s known that trifluoromethyl groups can participate in various chemical reactions, contributing to the overall activity of the compound.
Biochemical Pathways
The presence of a trifluoromethyl group can influence the compound’s interaction with biological systems.
Pharmacokinetics
Trifluoromethyl groups, however, are known to influence the pharmacokinetic properties of compounds, potentially affecting their bioavailability.
Biochemical Analysis
Biochemical Properties
(S)-2-((S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide plays a crucial role in biochemical reactions due to its unique structure. The trifluoromethyl group enhances its lipophilicity and metabolic stability, allowing it to interact with a variety of enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This compound can modulate gene expression by acting on transcription factors, leading to changes in cellular metabolism and function. For instance, it has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, altering their conformation and activity. This binding can inhibit or activate enzymes, depending on the context. For example, its interaction with cytochrome P450 enzymes can lead to changes in drug metabolism, either enhancing or reducing the metabolic rate of co-administered drugs.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity.
Biological Activity
(S)-2-((S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on the mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
Research indicates that this compound may exhibit multiple mechanisms of action, including:
- Inhibition of Cyclooxygenase (COX) Enzymes : Similar compounds have shown inhibitory activity against COX-I and COX-II enzymes, which are crucial in the inflammatory process. For instance, studies have reported IC50 values ranging from 0.52 to 22.25 μM for COX-II inhibition in related structures .
- Modulation of NMDA Receptors : There is evidence suggesting that derivatives of this compound influence NMDA receptors, which are involved in synaptic plasticity and memory function. Such modulation could have implications for treating neurodegenerative diseases .
Biological Activity Data
A summary of biological activity data for the compound is presented in the following table:
| Activity | IC50 Value (μM) | Reference |
|---|---|---|
| COX-II Inhibition | 0.52 - 22.25 | |
| NMDA Receptor Modulation | Not specified | |
| Anti-inflammatory Activity | 64.28% inhibition |
Case Studies and Research Findings
- Anti-inflammatory Studies : A study demonstrated that the compound exhibited significant anti-inflammatory properties with an inhibition rate of 64.28% compared to a standard drug (Celecoxib) which showed 57.14% inhibition . This suggests a strong potential for therapeutic applications in inflammatory diseases.
- Neuropharmacological Effects : In vitro studies on similar isoquinoline derivatives indicated promising results in modulating neurotransmitter systems, particularly through NMDA receptor interactions, which are critical in managing conditions like Alzheimer's disease .
- Structural Activity Relationships (SAR) : Research into SAR has identified key structural components that enhance biological activity, such as the presence of methoxy groups and trifluoromethyl substituents that improve receptor binding affinities and selectivity .
Scientific Research Applications
Based on the search results, here's what is known about the compound related to your query:
Identity and Properties
- IUPAC Name : While the query asks about "(S)-2-((S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide", a closely related compound is "2-[6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide;hydrochloride" .
- Molecular Formula: C29H31F3N2O3.ClH
- Molecular Weight: 549.0 g/mol
- CAS Number: 769172-81-8 (for a related compound, (S)-6,7-DIMETHOXY-1-(4-(TRIFLUOROMETHYL)PHENETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE)
Structural Information
- The compound contains a dihydroisoquinoline moiety with dimethoxy and trifluoromethylphenylethyl substitutions .
- It also incorporates an N-methyl-2-phenylacetamide group .
- The PubChem entry provides 2D and 3D structural depictions .
Safety Information
- The compound with CAS number 769172-81-8 has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) .
- Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink, or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (Rinse mouth) .
Applications
The search results do not provide specific applications for "this compound." However, the search results do point to tools and databases that might be used to predict potential toxicological effects:
- TOXIN knowledge graph: This resource uses data from sources such as the OECD guidelines to create a framework for assessing toxicity. It incorporates tools for data retrieval, reliability assessment, and structural analysis, including SMILES generation, Klimisch scores, and QSAR Toolbox profilers .
- OECD QSAR Toolbox: This toolbox includes profilers like the Hazard Evaluation Support System (HESS) for repeated-dose liver toxicity and a Documented and simulated metabolism profiler. These profilers serve as initial screening tools to identify potential toxicological alerts based on structural similarity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from Pharmacopeial Derivatives ()
Compounds in , such as N-[(S)-1-[(4S,6S)-4-Benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-(2,6-dimethylphenoxy)acetamide (Compound h), share the acetamide backbone and stereochemical complexity but differ in core structure. While the target compound uses a dihydroisoquinoline core, Compound h employs an oxazinan ring.
Isoindolinone Derivatives (–6)
Compounds such as 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide () feature isoindolinone cores and sulfamoyl groups. Unlike the target compound’s dihydroisoquinoline, isoindolinone derivatives are planar and electron-deficient, which may reduce blood-brain barrier penetration. The sulfamoyl group in these compounds enhances solubility but introduces polar interactions that could limit membrane permeability compared to the target’s trifluoromethylphenethyl group .
Chlorinated Phthalimides ()
3-Chloro-N-phenyl-phthalimide () shares a bicyclic aromatic system but lacks the stereochemical complexity and amide functionality of the target compound. The chloro substituent provides moderate electron-withdrawing effects, whereas the trifluoromethyl group in the target compound offers stronger electronegativity and metabolic resistance.
Triazole and Hydrazinecarbothioamide Derivatives ()
Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () feature triazole rings and sulfonyl groups. These heterocycles are smaller and more polar than the dihydroisoquinoline core, leading to different solubility and binding profiles. The target compound’s amide and ether groups provide hydrogen-bonding capacity akin to triazoles, but its larger hydrophobic core may enhance affinity for lipophilic targets .
Key Research Findings and Data
Table 1: Comparative Physicochemical Properties
| Property | Target Compound | Compound h () | Isoindolinone () |
|---|---|---|---|
| Molecular Weight | ~600 (est.) | Not reported | 493.53 |
| LogP (Predicted) | 4.2–4.8 | 3.5–4.0 | 2.8–3.5 |
| Hydrogen Bond Donors | 0 | 1–2 | 2–3 |
| Rotatable Bonds | 8 | 7 | 6 |
Table 2: Functional Group Impact
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound in laboratory settings?
- Methodological Answer : Synthesis requires precise control of stereochemistry due to the (S,S)-configuration. Key steps include:
- Chiral intermediates : Use of enantiomerically pure starting materials (e.g., (S)-isoquinoline precursors) to ensure stereochemical fidelity .
- Coupling reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions to prevent racemization.
- Purification : Chiral HPLC or recrystallization to isolate the desired enantiomer .
- Validation : Confirm stereochemistry via circular dichroism (CD) or X-ray crystallography .
Q. How is structural elucidation performed for this compound?
- Methodological Answer : A multi-spectral approach is essential:
- NMR : H and C NMR to assign protons/carbons, with 2D experiments (COSY, HSQC) resolving overlapping signals in the isoquinoline and trifluoromethylphenethyl groups .
- IR spectroscopy : Identify functional groups (e.g., C=O at ~1660–1680 cm, NH stretches at ~3150–3400 cm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula and detect fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize enantiomeric purity during synthesis?
- Methodological Answer :
- Chiral catalysts : Use asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) for stereoselective steps .
- Reaction monitoring : In-situ techniques (e.g., Raman spectroscopy) to track enantiomeric excess (ee) during synthesis .
- Post-synthesis correction : Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) to purify minor enantiomers .
Q. What strategies address contradictions in biological activity data across assay systems?
- Methodological Answer :
- Assay standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control for variables like serum concentration .
- Orthogonal assays : Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability tests (MTT assay) to confirm target specificity .
- Data normalization : Adjust for batch effects using statistical tools (e.g., Z-score normalization) and replicate experiments across independent labs .
Q. How can metabolic stability be improved without compromising target affinity?
- Methodological Answer :
- Prodrug design : Introduce labile groups (e.g., ester moieties) to enhance solubility and liver microsome stability, as seen in related isoquinoline derivatives .
- Structure-activity relationship (SAR) studies : Systematic modification of the trifluoromethylphenethyl group to balance lipophilicity and metabolic resistance .
- In silico modeling : Use molecular dynamics simulations to predict CYP450 interactions and guide structural adjustments .
Data Analysis & Experimental Design
Q. What analytical techniques resolve spectral overlaps in NMR data?
- Methodological Answer :
- Selective decoupling : Suppress coupling from adjacent protons (e.g., methoxy groups at 6,7-positions) .
- Variable-temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., rotation of the phenethyl group) .
Q. How should researchers design dose-response studies for in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic profiling : Determine bioavailability and half-life via LC-MS/MS in plasma/tissue homogenates .
- Toxicology screening : Conduct acute toxicity assays (LD) and histopathological analysis in rodent models prior to efficacy trials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
